3-Ethyl-4-ethynyl-2H-furan-5-one
Description
3-Ethyl-4-ethynyl-2H-furan-5-one is a substituted furanone derivative featuring an ethyl group at position 3 and an ethynyl group at position 4 on the furanone ring. For example, 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF, CAS 27538-09-6) shares a furanone core with an ethyl substituent but differs in other functional groups (hydroxy and methyl instead of ethynyl) . The ethynyl group in this compound likely enhances its reactivity due to the electron-withdrawing nature of the triple bond, distinguishing it from hydroxy- or alkyl-substituted analogs.
Properties
CAS No. |
109273-68-9 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-ethyl-4-ethynyl-2H-furan-5-one |
InChI |
InChI=1S/C8H8O2/c1-3-6-5-10-8(9)7(6)4-2/h2H,3,5H2,1H3 |
InChI Key |
PPOVSIVKMMKECK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)OC1)C#C |
Canonical SMILES |
CCC1=C(C(=O)OC1)C#C |
Synonyms |
2(5H)-Furanone, 4-ethyl-3-ethynyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Ethyl substituents (e.g., in EHMF or cis-4-ethyl-5-phenyldihydrofuranone) enhance lipophilicity, influencing solubility and bioavailability . Aryl groups (e.g., phenyl in derivatives) introduce π-π interactions, relevant in materials science or drug design .
Physicochemical Properties
- Polarity: Hydroxy-substituted furanones (e.g., EHMF, DHF) exhibit higher polarity due to hydrogen bonding, whereas ethynyl or aryl-substituted analogs are more lipophilic .
- Spectroscopic Data : Infrared (IR) and NMR spectra in highlight characteristic carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches, critical for structural validation .
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